molecular formula C14H7ClN2O5 B4985645 2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one

Cat. No. B4985645
M. Wt: 318.67 g/mol
InChI Key: JQIDSKUJPRWVCX-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one, commonly known as Nitrofurazone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antifungal agent in both human and veterinary medicine. Nitrofurazone has been shown to have broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. In

Mechanism of Action

The mechanism of action of Nitrofurazone is not fully understood, but it is believed to work by inhibiting bacterial DNA synthesis. It has been shown to bind to bacterial DNA, causing breaks in the DNA strands and preventing replication. Nitrofurazone has also been shown to disrupt bacterial cell wall synthesis and membrane function.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant enzymes. Nitrofurazone has also been shown to inhibit the activity of bacterial enzymes involved in energy metabolism and protein synthesis.

Advantages and Limitations for Lab Experiments

Nitrofurazone has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It has also been shown to have low toxicity in both animals and humans, making it a relatively safe choice for use in lab experiments. However, Nitrofurazone has some limitations as well. It has been shown to have limited efficacy against some bacterial strains, and its use can lead to the development of antibiotic resistance in bacterial populations.

Future Directions

There are a number of future directions for research on Nitrofurazone. One area of interest is the development of new derivatives of Nitrofurazone with improved antimicrobial properties. Researchers are also interested in exploring the potential use of Nitrofurazone in combination with other antibiotics to enhance its efficacy. Finally, researchers are interested in exploring the potential use of Nitrofurazone in the treatment of other diseases, such as cancer and parasitic infections.

Synthesis Methods

Nitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with 4-chloroaniline in the presence of glacial acetic acid and sodium acetate. The resulting product is then cyclized with ethyl oxalyl chloride to form Nitrofurazone. This synthesis method has been widely used in the production of Nitrofurazone for commercial and research purposes.

Scientific Research Applications

Nitrofurazone has been extensively studied for its antimicrobial properties and has been used in a variety of research applications. It has been shown to be effective against a range of bacterial pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been used to treat fungal infections caused by Candida albicans and Aspergillus niger.

properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O5/c15-9-3-1-8(2-4-9)13-16-11(14(18)22-13)7-10-5-6-12(21-10)17(19)20/h1-7H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIDSKUJPRWVCX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one

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